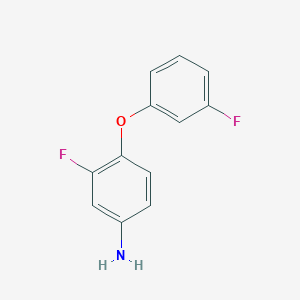

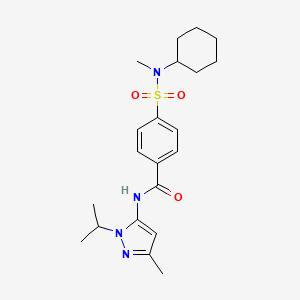

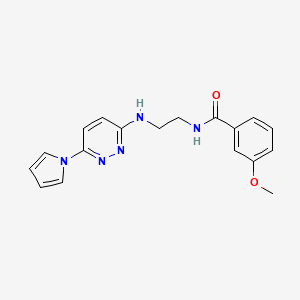

3-Fluoro-4-(3-fluorophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluoroaniline derivatives typically involves multi-step chemical reactions, starting from readily available substrates. A practical example includes the synthesis of “3-Chloro-4-(3-fluorobenzyloxy)aniline” from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction. This process features cheap starting materials, robustness, and less waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

Molecular Structure Analysis

Studies involving docking and quantitative structure–activity relationship (QSAR) analyses, such as those conducted on “3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline,” offer insights into the orientations and preferred active conformations of similar compounds. These analyses help in understanding the molecular features contributing to high inhibitory activity for targeted applications (Julio Caballero et al., 2011).

Chemical Reactions and Properties

Fluoroaniline compounds engage in various chemical reactions, including palladium-catalyzed arylation. This process allows the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides, producing compounds with distinct steric properties and polarity. Such reactions highlight the versatility and reactivity of fluoroaniline derivatives in synthetic chemistry (Andrew T. Brusoe & J. Hartwig, 2015).

Physical Properties Analysis

The physical properties of fluoroanilines and phenoxies are significantly influenced by fluorination. For instance, backbone fluorination in polymers, as studied in poly(3-alkyl-4-fluoro)thiophenes, leads to an increase in the polymer ionization potential without significantly changing the optical bandgap. This indicates that fluorination can enhance aggregation in solution, attributed to a more co-planar backbone, which is essential for designing materials with desired electronic properties (Zhuping Fei et al., 2015).

Chemical Properties Analysis

The chemical behavior of fluoroaniline derivatives, such as their reactivity and stability, can be explored through studies like the electrochemical copolymerization of aniline with o-aminophenol. Such research provides insights into the copolymerization rates and the effects of monomer concentration ratios on the properties of the resulting copolymer. This understanding is crucial for tailoring the chemical properties of fluoroaniline-based polymers for specific applications (Shao-lin Mu, 2004).

Aplicaciones Científicas De Investigación

Docking and QSAR Studies for c-Met Kinase Inhibitors

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a related compound to 3-Fluoro-4-(3-fluorophenoxy)aniline, was used in docking studies to understand the orientations and preferred active conformations of c-Met kinase inhibitors. This research utilized quantitative structure–activity relationship (QSAR) methods to predict the biological activities of these inhibitors, demonstrating the compound's relevance in developing targeted cancer therapies (Caballero et al., 2011).

Practical Synthesis for Industrial Production

Another study focused on the practical synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a compound structurally similar to this compound. This research aimed to develop a robust, less wasteful, and industrially scalable process, highlighting the chemical's potential for large-scale production and application in various industries (Zhang Qingwen, 2011).

Exploration of Fluorinated Anilines in Aniline Derivatives

A study on N-(Fluoro-3-methoxyacryloyl)anilines, which include fluorine-substituted anilines like this compound, explored their use in preparing 3-fluoro-2-quinolones. These compounds have potential applications in pharmaceuticals and agrochemicals, demonstrating the versatility of fluorinated anilines in various chemical reactions and product formations (Mävers & Schlosser, 1996).

Potential in Nonlinear Optical Materials

Research into 4-fluoro-3-(trifluoromethyl)aniline, closely related to this compound, has revealed its potential in nonlinear optical (NLO) materials. This study's experimental and theoretical vibrational analysis suggests applications in areas requiring advanced optical properties, such as telecommunications or laser technology (Revathi et al., 2017).

Antiproliferative Activity in Copper and Palladium Complexes

Another study synthesized Cu(II) and Pd(II) complexes using derivatives of F, CF3-substituted anilines, which include compounds like this compound. These complexes were evaluated for their antiproliferative activity, suggesting the compound's potential application in developing novel anticancer agents (Kasumov et al., 2016).

Catalysis in Environmental Applications

A related study on Fe3O4 nanoparticles used for the catalytic oxidation of phenolic and aniline compounds, including fluorinated anilines, emphasizes the compound's applicability in environmental remediation. This research highlights its potential in treating water contaminated with industrial pollutants (Zhang et al., 2009).

Safety and Hazards

The safety information for 3-Fluoro-4-(3-fluorophenoxy)aniline includes several hazard statements: H302, H312, H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding getting it in eyes, on skin, or on clothing .

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-4-(3-fluorophenoxy)aniline is the c-Met kinase . This kinase is a receptor tyrosine kinase expressed in endothelial and epithelial cells . It plays a crucial role in normal cellular functions, including cell growth, survival, and migration .

Mode of Action

This compound interacts with its target, the c-Met kinase, by binding to it . This binding leads to changes in the kinase, such as receptor dimerisation and autophosphorylation of tyrosines 1234 and 1235 . These changes can affect the kinase’s activity and influence cellular processes .

Biochemical Pathways

Given its target, it is likely that it influences pathways related to cell growth, survival, and migration . The downstream effects of these changes could include alterations in cell behavior and function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on c-Met kinase activity. By binding to and altering this kinase, the compound could affect various cellular processes, potentially leading to changes in cell growth, survival, and migration .

Propiedades

IUPAC Name |

3-fluoro-4-(3-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPBCBEKNXKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)

![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)

![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)